![molecular formula C20H20N2OS B2645730 N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide CAS No. 1226442-92-7](/img/structure/B2645730.png)
N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide
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Overview
Description
“N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of aldehydes with 2-(1H-benzo[d]imidazol-2-yl) acetonitrile or 2-(benzo[d]thiazol-2-yl)acetonitrile intermediate in the presence of piperidine in ethanol . In one study, a series of N-(thiazol-2-yl)benzenesulfonamides were synthesized and evaluated for antibacterial activity .Chemical Reactions Analysis
The reactivity of thiazole derivatives can be influenced by the substituents at position-2 and -4, which may not only alter the orientation types, but also shield the nucleophilicity of nitrogen . For instance, compounds with electron-withdrawing substituents at the fourth position in the phenyl ring showed more potent anticonvulsant activity as compared to other synthesized derivatives .Scientific Research Applications
Antibacterial Activity
The compound has shown promising antibacterial activity. It has been synthesized and investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . The molecules bearing alkyl chains (methyl, isopropyl, and butyl) exhibited the best antibacterial activity .
Anticonvulsant Activity
A series of N 4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides was synthesized and evaluated for their anticonvulsant activity . Compounds with electron-withdrawing substituents at the fourth position in the phenyl ring showed more potent anticonvulsant activity compared to other synthesized derivatives .
Anticancer Activity
The compound has potential anticancer activity. A series of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 .
Anti-proliferative Activity
The compound has shown anti-proliferative activity against multiple cancer cells . A novel series of phenoxy thiazoles were synthesized and screened for cytotoxic and anti-proliferative activity against multiple cancer cells .
Mechanism of Action
Future Directions
The future research on “N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide” and similar compounds could focus on further exploring their biological activities and optimizing their synthesis process. The design and structure-activity relationship of bioactive molecules could also be a promising area of research .
properties
IUPAC Name |
2,2-diphenyl-N-(4-propan-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14(2)17-13-24-20(21-17)22-19(23)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,18H,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLTKWYZAXFIRKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylthiazol-2-yl)-2,2-diphenylacetamide |
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